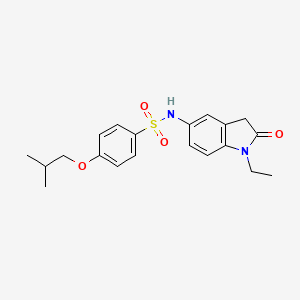

N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamide, commonly known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7820 is a sulfonamide derivative that has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for the growth and spread of tumors.

Scientific Research Applications

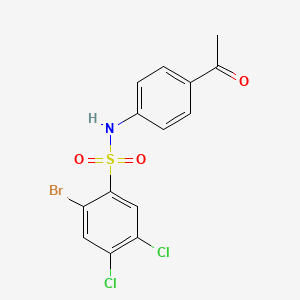

Antimicrobial and Anticancer Evaluation

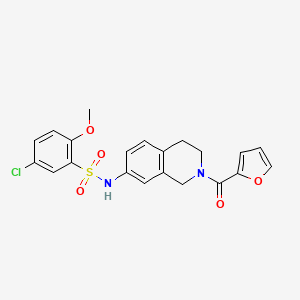

A study by Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives for evaluating their antimicrobial and anticancer activities. The results indicated that some compounds showed effective antimicrobial properties and were more active than the standard drug carboplatin against certain cell lines.

Structural Characterization and Antagonistic Activities

Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide compounds. These derivatives have potential as targeting preparations in the prevention of human HIV-1 infection.

Anticancer Properties

The work of Zhang and Hu (2010) involved the synthesis of a novel compound with benzenesulfonamide derivatives, showcasing its potential anticancer properties through crystal structure analysis.

Urease Inhibition and Quantum Mechanical Studies

Arshad et al. (2017) synthesized new isatin derivatives, demonstrating their potential in urease inhibition through quantum mechanical studies. These compounds could be significant in addressing various biological processes.

Tautomerism in Crystal Structures

Lee et al. (2014) analyzed the crystal structure of a benzenesulfonamide derivative, providing insights into the tautomerism within these compounds, which is crucial for understanding their chemical behavior.

Docking Against Mycobacterium Tuberculosis

Purushotham and Poojary (2018) discussed the potential of a benzenesulfonamide compound in acting as an antitubercular agent, as evidenced by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis.

COX-2 Inhibitor Development

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, crucial for the treatment of various inflammatory conditions.

Antihyperglycemic Evaluation

Eissa (2013) investigated a new series of isoindoline-1,3-dione analogues with aryl sulfonylurea moieties for their antihyperglycemic activity, revealing several compounds with significant activity.

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-22-19-10-5-16(11-15(19)12-20(22)23)21-27(24,25)18-8-6-17(7-9-18)26-13-14(2)3/h5-11,14,21H,4,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRIPKQHKJKDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2445502.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)

![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)

![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)